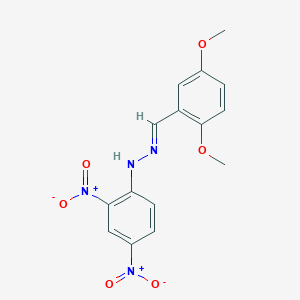![molecular formula C26H20N2O3 B15017710 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl naphthalen-1-ylacetate](/img/structure/B15017710.png)
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl naphthalen-1-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE is a complex organic compound that features a combination of aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL with 2-(NAPHTHALEN-1-YL)ACETIC acid under acidic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-2-YL)ACETATE: Similar structure but with a different position of the naphthalene ring.
4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)PROPIONATE: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
The uniqueness of 4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C26H20N2O3 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
[4-[(E)-(benzoylhydrazinylidene)methyl]phenyl] 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C26H20N2O3/c29-25(17-22-11-6-10-20-7-4-5-12-24(20)22)31-23-15-13-19(14-16-23)18-27-28-26(30)21-8-2-1-3-9-21/h1-16,18H,17H2,(H,28,30)/b27-18+ |
Clé InChI |
ZONASRDACNOWPR-OVVQPSECSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)CC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B15017628.png)
![2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15017633.png)

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B15017639.png)
![1-(2-chlorophenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15017645.png)
![5-(3-Methoxyphenyl)-1-methyl-N-{[4-(propan-2-YL)phenyl]methyl}-1H-imidazol-2-amine](/img/structure/B15017654.png)
![2-{[(E)-(4-ethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15017662.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-ethylbenzamide](/img/structure/B15017678.png)
![2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B15017683.png)
![ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B15017684.png)
![N-(4-ethylphenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15017693.png)
![propan-2-yl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15017697.png)
![1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15017700.png)
![cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate](/img/structure/B15017708.png)
